Cas no 74249-68-6 (Guanosine, 4'-thio-)

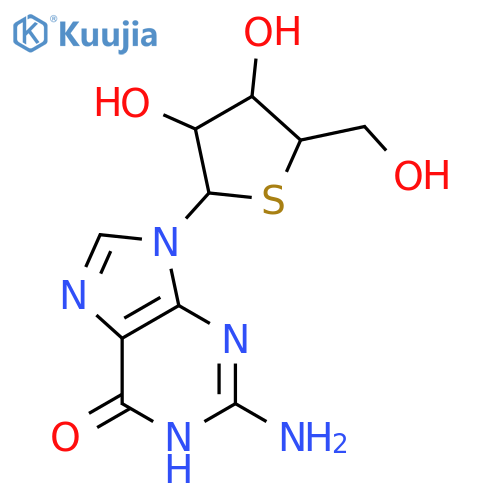

Guanosine, 4'-thio- structure

商品名:Guanosine, 4'-thio-

Guanosine, 4'-thio- 化学的及び物理的性質

名前と識別子

-

- Guanosine, 4'-thio-

- 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-3H-purin-6-one

- 9-(4-Thio-beta-D-ribofuranosyl)guanine

- 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1H-purin-6(9H)-one

- 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one

- 2-Amino-9-((2r,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1,9-dihydro-6h-purin-6-one

- DTXSID40434289

- 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-6,9-dihydro-1H-purin-6-one

- 74249-68-6

- 4'-thioguanosine

- A857172

- SCHEMBL1052346

-

- インチ: InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1

- InChIKey: YMZKESWXOOXHIW-UUOKFMHZSA-N

- ほほえんだ: C1=NC2=C(N1C3C(C(C(S3)CO)O)O)N=C(NC2=O)N

計算された属性

- せいみつぶんしりょう: 299.068825g/mol

- ひょうめんでんか: 0

- XLogP3: -1.1

- 水素結合ドナー数: 5

- 水素結合受容体数: 7

- 回転可能化学結合数: 2

- どういたいしつりょう: 299.068825g/mol

- 単一同位体質量: 299.068825g/mol

- 水素結合トポロジー分子極性表面積: 171Ų

- 重原子数: 20

- 複雑さ: 449

- 同位体原子数: 0

- 原子立体中心数の決定: 4

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 2.24±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.13 g/l)(25ºC)、

Guanosine, 4'-thio- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A169006356-250mg |

2-Amino-9-((2r,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1,9-dihydro-6h-purin-6-one |

74249-68-6 | 95% | 250mg |

$1872.50 | 2023-09-01 | |

| Alichem | A169006356-1g |

2-Amino-9-((2r,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1,9-dihydro-6h-purin-6-one |

74249-68-6 | 95% | 1g |

$4336.20 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741817-250mg |

2-Amino-9-((2r,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1,9-dihydro-6h-purin-6-one |

74249-68-6 | 98% | 250mg |

¥15451.00 | 2024-07-28 | |

| Ambeed | A843123-250mg |

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1H-purin-6(9H)-one |

74249-68-6 | 95+% | 250mg |

$1732.0 | 2024-04-17 |

Guanosine, 4'-thio- 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

74249-68-6 (Guanosine, 4'-thio-) 関連製品

- 2140-71-8(2'-O-Methylguanosine)

- 3056-33-5(N2,9-Diacetylguanine)

- 961-07-9(2'-Deoxyguanosine)

- 3676-72-0(N2-Benzoylguanosine)

- 118-00-3(Guanosine)

- 362-76-5(2',3'-O-Isopropylideneguanosine)

- 3868-36-8(8-(Benzyloxy)guanosine)

- 3181-38-2(2’,3’,5’-Tri-O-acetylinosine)

- 73-40-5(Guanine)

- 85-32-5(5-Guanylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:74249-68-6)Guanosine, 4'-thio-

清らかである:99%

はかる:250mg

価格 ($):1559.0